4-Isocyano-1-methyl-piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-isocyano-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2/c1-8-7-3-5-9(2)6-4-7/h7H,3-6H2,2H3 |
InChI Key |
ASZQRFSVVDTPTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isocyano 1 Methyl Piperidine and Its Analogues
General Principles of Isocyanide Synthesis
The formation of the isocyanide (or isonitrile) functional group, –N⁺≡C⁻, is a cornerstone of various synthetic strategies. Historically, several key methodologies have been developed, each with its own advantages and limitations.
The most prevalent and versatile method for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.govwikipedia.orgresearchgate.net This two-step process typically begins with the formylation of a primary amine, followed by the removal of a water molecule from the resulting formamide (B127407) to yield the isocyanide. researchgate.net A variety of dehydrating agents have been employed for this purpose, often in combination with a base, such as a tertiary amine, to neutralize the acidic byproducts. nih.gov
Common dehydrating agents include:
Phosphorus Oxychloride (POCl₃) : This is a highly effective and widely used reagent for formamide dehydration, often in the presence of bases like triethylamine (B128534) or pyridine (B92270). nih.govresearchgate.net Recent protocols have highlighted its use in solvent-free conditions or with triethylamine as the solvent, offering a rapid, high-yielding, and more environmentally friendly approach. nih.govresearchgate.net
Tosyl Chloride (p-TsCl) : In combination with a base like pyridine or sodium carbonate, p-TsCl serves as an inexpensive, less toxic, and sustainable alternative to phosphorus-based reagents for the synthesis of aliphatic isocyanides. rsc.orgnih.gov
Phosgene (B1210022) and its Derivatives : Phosgene (COCl₂) and its safer liquid equivalent, diphosgene (trichloromethyl chloroformate), are also powerful dehydrating agents for this transformation. nih.govnih.gov
Burgess Reagent : This reagent is known to convert formamides into isocyanides in high yields and is particularly useful for substrates with sensitive functional groups. rsc.org
The general reaction is depicted below: R-NH₂ → R-NH-CHO → R-N≡C
| Dehydrating Agent | Typical Base | Advantages | Disadvantages | Citations |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | High efficiency, fast reaction times, widely applicable. | Can be harsh for sensitive substrates. | nih.govresearchgate.netnih.gov |
| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, Na₂CO₃, Triethylamine | Low cost, reduced toxicity, greener alternative. | May require longer reaction times or heating. | rsc.orgnih.govorgsyn.org |
| Phosgene/Diphosgene | Tertiary Amines | Highly effective. | Extreme toxicity and handling concerns. | nih.govresearchgate.netnih.gov |
| Burgess Reagent | None required | Mild conditions, high yields, good for sensitive molecules. | Higher cost of reagent. | rsc.org |
Carbenes, which are neutral species containing a divalent carbon atom, provide another pathway to isocyanides. The classical method in this category is the Hofmann isocyanide synthesis , also known as the carbylamine reaction. wikipedia.org In this reaction, a primary amine reacts with chloroform (B151607) (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (B158193) (:CCl₂) in situ. The carbene then reacts with the amine to form the isocyanide. wikipedia.org This reaction is often used as a chemical test for primary amines due to the potent and unpleasant odor of the isocyanide products. wikipedia.org
More contemporary methods involve transition metal-catalyzed carbene transfer reactions. nih.govvu.nl In these processes, a metal catalyst, often based on iron, rhodium, or palladium, facilitates the reaction between a diazo compound (a carbene precursor) and an isocyanide. nih.govvu.nl This typically results in the formation of ketenimines, which are valuable synthetic intermediates. nih.gov While this reaction often uses an isocyanide as a reactant, the underlying principle of metal-carbene complexes is a key area of modern synthetic chemistry related to this functional group. vu.nl
Historically, the very first synthesis of an isocyanide was achieved through the reaction of an alkyl halide with silver cyanide (AgCN). wikipedia.orgorgsyn.org This method, while of historical importance, is less commonly used in modern synthesis due to the often superior performance of the formamide dehydration route. The reaction proceeds via nucleophilic attack of the nitrogen atom of the cyanide salt on the alkyl halide.
Other variations on this theme exist, such as the allylic alkylation of a coordinated cyanide ligand in organometallic complexes. Additionally, one-pot procedures have been developed where alcohols are reacted with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of acid, followed by dehydration, to yield tertiary and benzylic isocyanides. organic-chemistry.org The direct alkylation of the isocyanide functional group itself to create more complex isocyanides is challenging but has been addressed through the use of specialized activating groups. nih.gov
Specific Synthetic Routes to 4-Isocyano-1-methyl-piperidine
The synthesis of the specific target compound, this compound, logically follows the most common and efficient general methodology: the formylation of a primary amine precursor and subsequent dehydration.
The immediate precursor required for the synthesis of this compound is N-(1-methylpiperidin-4-yl)formamide . This formamide is, in turn, prepared from the corresponding primary amine, 4-amino-1-methylpiperidine (B1301898) . biosynth.com
The synthesis of 4-amino-1-methylpiperidine can be efficiently achieved from the commercially available ketone, 1-methyl-4-piperidone (B142233) . A standard and high-yielding method for this transformation is reductive amination. This process involves reacting the ketone with an ammonia (B1221849) source (such as methanolic ammonia) in the presence of a reducing agent and often a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com
The subsequent step is the formylation of 4-amino-1-methylpiperidine. This is typically accomplished by reacting the amine with a formylating agent, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride, to produce N-(1-methylpiperidin-4-yl)formamide.
Reductive Amination : 1-methyl-4-piperidone → 4-amino-1-methylpiperidine
Formylation : 4-amino-1-methylpiperidine → N-(1-methylpiperidin-4-yl)formamide
The final step is the dehydration of N-(1-methylpiperidin-4-yl)formamide to yield this compound. Based on modern, high-efficiency protocols developed for aliphatic isocyanides, several optimized conditions can be applied. nih.govrsc.org
A highly effective method involves the use of phosphorus oxychloride (POCl₃) as the dehydrating agent in the presence of a tertiary amine base like triethylamine (TEA). nih.govresearchgate.net This method is noted for its speed, high yields, and cleaner reaction profiles compared to older procedures. nih.gov
A Representative Optimized Procedure: N-(1-methylpiperidin-4-yl)formamide would be dissolved in a suitable solvent, or alternatively, triethylamine itself can be used as the solvent. nih.gov The solution is cooled to 0 °C, and phosphorus oxychloride is added dropwise while maintaining the low temperature. The reaction is typically very fast, often completing within minutes. nih.gov An aqueous workup is then performed to separate the product. Given the volatility and polarity of many low-molecular-weight isocyanides, careful extraction is necessary. orgsyn.org
| Parameter | Condition | Rationale | Citations |
| Precursor | N-(1-methylpiperidin-4-yl)formamide | Standard intermediate for isocyanide synthesis. | nih.govwikipedia.org |
| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | High efficiency and rapid conversion for aliphatic formamides. | nih.govresearchgate.net |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent, promoting a green and efficient reaction. | nih.gov |
| Solvent | Triethylamine (or Dichloromethane) | TEA as a solvent-reagent simplifies the process; DCM is a common alternative. | nih.govrug.nl |
| Temperature | 0 °C to room temperature | Controls the exothermicity of the reaction and minimizes side products. | nih.govrug.nl |
| Reaction Time | < 15 minutes | The dehydration reaction with POCl₃ is typically very rapid. | nih.gov |
An alternative sustainable approach would utilize p-toluenesulfonyl chloride (p-TsCl) and a base like triethylamine or pyridine in a solvent such as dichloromethane (B109758) or toluene. rsc.orgnih.gov This method, while potentially requiring longer reaction times or gentle heating, avoids the use of phosphorus-based reagents. rsc.org
Considerations for Scale-Up and Efficiency
The transition from laboratory-scale synthesis to large-scale production of piperidine (B6355638) isocyanides necessitates careful consideration of several factors, including reagent cost and toxicity, reaction conditions, process safety, and waste generation. Modern synthetic methods aim to address these challenges by developing more sustainable and efficient protocols.
A primary method for isocyanide synthesis is the dehydration of N-formamides. mdpi.com Phosphorus oxychloride (POCl₃) is a commonly used and practical dehydrating agent for this purpose. mdpi.com A highly efficient and environmentally conscious protocol involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine, which also serves as the solvent. This method offers significant advantages for scale-up, including rapid reaction times (often less than 5 minutes), high to excellent yields, and high purity of the resulting isocyanides under mild conditions (0 °C). mdpi.com The solvent-free nature of this approach minimizes reaction waste, contributing to a lower environmental factor (E-factor) and making it more sustainable than many other reported methods. mdpi.com This procedure is also noted for its enhanced safety, a critical aspect for industrial applications. mdpi.com
Another approach suitable for efficient synthesis involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a tertiary amine like triethylamine (Et₃N). thieme-connect.com This system effectively dehydrates N-substituted formamides to their corresponding isocyanides in high yields under ambient conditions. thieme-connect.com The reagents are readily available and low-cost, which is a significant advantage for large-scale synthesis. thieme-connect.com The procedure is convenient and avoids the use of highly toxic reagents like phosgene or its derivatives, which, despite their effectiveness, are limited by safety concerns and cost. thieme-connect.com
Mechanochemical synthesis, which involves grinding solid reactants together, presents another avenue for efficient and scalable isocyanide production. nih.gov A method using p-toluenesulfonyl chloride (p-TsCl), triethylamine, and sodium carbonate has been developed for the synthesis of various isocyanides from formamides. nih.gov This solid-state reaction can be performed in a ball mill, potentially reducing the need for large volumes of solvents and simplifying workup procedures. nih.gov
For specific, functionalized piperidine isocyanides, practical large-scale preparations have been documented. For instance, the isocyanide derived from Boc-protected 4-(aminomethyl)piperidine (B1205859) was prepared on a 45-gram scale using the classical Hofmann procedure under phase-transfer conditions. acs.org Although the yield was moderate (24%), this route was deemed superior to other synthetic approaches for producing multigram quantities of the required intermediate for drug discovery programs. acs.org
Furthermore, one-pot procedures that convert alcohols directly to isocyanides have been developed, demonstrating scalability. thieme-connect.com One such method involves a three-step sequence in a single pot: a modified Ritter reaction of an alcohol with trimethylsilyl cyanide, neutralization, and subsequent dehydration. A practical application of this was shown by converting 154 mmol of an alcohol to the corresponding isocyanide in 85% yield, indicating its potential for medium- to large-scale operations without the need for metallic reagents. thieme-connect.com
Table 1: Comparison of Efficient Synthetic Methods for Isocyanides
| Method | Reagents | Key Advantages for Scale-Up | Reference |
|---|---|---|---|
| Dehydration | Phosphorus oxychloride, Triethylamine | High efficiency, rapid reaction, high purity, enhanced safety, minimal waste. | mdpi.com |
| Dehydration | Triphenylphosphine, Iodine, Triethylamine | Readily available, low-cost reagents; mild conditions; avoids highly toxic chemicals. | thieme-connect.com |
| Mechanochemistry | p-Toluenesulfonyl chloride, Triethylamine, Sodium Carbonate | Reduced solvent usage, simplified workup. | nih.gov |
| One-Pot from Alcohol | Trimethylsilyl cyanide, Methanesulfonic acid, Tosyl chloride, Pyridine | High-yield conversion from alcohols on a significant mole scale (154 mmol). | thieme-connect.com |
| Hofmann Reaction (Phase Transfer) | Chloroform, Sodium hydroxide | Demonstrated on a 45-gram scale for a functionalized piperidine precursor. | acs.org |
Preparation of Structurally Related Piperidine-Bearing Isocyanides
The synthesis of various structurally related piperidine-bearing isocyanides is crucial for their application in fields like medicinal chemistry, particularly in multicomponent reactions. These compounds serve as versatile building blocks for creating complex molecular architectures.
One important analogue is ethyl 4-isocyanopiperidine-1-carboxylate . This compound has been utilized in the modular three-component synthesis of 4-aminoquinolines. nih.govacs.orgacs.org In these reactions, the isocyanide, an o-bromoaniline, and an alkyne are coupled in a one-pot procedure involving an imidoylative Sonogashira cross-coupling followed by an acid-mediated cyclization. acs.org The use of ethyl 4-isocyanopiperidine-1-carboxylate provides a product with a handle for further chemical modifications, highlighting its utility in creating libraries of medicinally relevant scaffolds. acs.orgacs.orgvu.nl
Another key related structure is the isocyanide derived from Boc-protected 4-(aminomethyl)piperidine . As mentioned, this intermediate was synthesized on a multigram scale for use in a Ugi four-component reaction (U-4CR) to produce potent and selective factor Xa inhibitors. acs.org The synthesis involved the classical Hofmann reaction, demonstrating a viable route to this functionalized piperidine isocyanide. acs.org
The Ugi reaction is a powerful tool that frequently employs piperidine-based components. For example, carfentanil amides have been synthesized via Ugi reactions between N-alkylpiperidones (such as those with N-phenylethyl and N-cyclopropylmethyl substituents), aniline, propionic acid, and various isocyanides. mdpi.com While the piperidone itself is not the isocyanide in this case, these reactions showcase the integration of the piperidine scaffold in isocyanide-based multicomponent chemistry. In a different multicomponent reaction, N-methyl-4-piperidone was reacted with 2-aminophenol, 4-methoxyphenyl (B3050149) isocyanide, and acetic acid, leading to the formation of a (benzo[d]oxazol-2-yl)-1-methylpiperidine product. mdpi.com
The synthesis of polyhydroxylated piperidine peptidomimetics has been achieved through a one-pot sequential lactam reduction/Joullié–Ugi reaction. acs.org This process starts with a sugar-derived lactam, which is reduced in situ to form a cyclic imine. This intermediate then reacts with trifluoroacetic acid and an isocyanide to yield the complex piperidine scaffold. acs.org This strategy allows for the incorporation of various isocyanides, including aliphatic and aromatic variants, to build diverse piperidine-based structures. acs.org
Table 2: Examples of Structurally Related Piperidine-Bearing Isocyanides and Precursors
| Compound/Precursor | Synthetic Context/Application | Reference |
|---|---|---|
| Ethyl 4-isocyanopiperidine-1-carboxylate | Used in a three-component synthesis of 4-aminoquinolines, providing a handle for further functionalization. | nih.gov, acs.org, acs.org, vu.nl |
| Isocyanide from Boc-protected 4-(aminomethyl)piperidine | Prepared on a 45g scale via the Hofmann reaction for use in a Ugi-4CR to synthesize factor Xa inhibitors. | acs.org |
| N-Alkylpiperidones | Used as the ketone component in Ugi reactions to produce carfentanil amides, demonstrating the use of the piperidine core. | mdpi.com |
| N-Methyl-4-piperidone | Employed in a multicomponent reaction with an isocyanide to form complex heterocyclic products. | mdpi.com |
| Polyhydroxylated piperidine lactams | Serve as precursors to cyclic imines for the Joullié–Ugi reaction, incorporating various isocyanides to form peptidomimetics. | acs.org |
Reactivity Profiles and Reaction Mechanisms of 4 Isocyano 1 Methyl Piperidine in Multicomponent Reactions Mcrs
Fundamental Principles of Isocyanide-Based Multicomponent Reactions (IMCRs)
Isocyanide-based multicomponent reactions are powerful tools in synthetic organic chemistry, prized for their efficiency and ability to generate molecular diversity. nih.gov These reactions involve the simultaneous combination of three or more starting materials in a single step to form a product that incorporates portions of each reactant. nih.gov The isocyanide functional group, with its unique electronic structure, is central to the versatility of IMCRs. acs.org
Functional Group Tolerance
A significant advantage of IMCRs is their broad functional group tolerance. acs.org This means that a wide variety of functional groups on the starting materials can be present without interfering with the main reaction. beilstein-journals.org This tolerance allows for the synthesis of highly functionalized and diverse molecules without the need for extensive use of protecting groups, further enhancing the efficiency of the synthetic process. beilstein-journals.org The ability to incorporate diverse functionalities is crucial for the generation of libraries of compounds for drug discovery and other applications. mdpi.com
The Ugi Four-Component Reaction (U-4CR) involving 4-Isocyano-1-methyl-piperidine
The Ugi four-component reaction (U-4CR) is a cornerstone of IMCR chemistry, first reported by Ivar Karl Ugi in 1959. wikipedia.org It is a one-pot reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and proceeds quickly, often being complete within minutes to hours at room temperature. sciepub.comwikipedia.org
Role of this compound as the Isocyanide Component
In the Ugi reaction, this compound serves as the isocyanide component. The isocyanide's terminal carbon atom acts as a potent nucleophile. wikipedia.org The specific structure of this compound, with its piperidine (B6355638) ring, can influence the steric and electronic properties of the resulting Ugi product, potentially impacting its biological activity or physical properties. The use of structurally diverse isocyanides like this compound is a key strategy for creating libraries of compounds for screening purposes. organic-chemistry.orgresearchgate.net The nature of the isocyanide can sometimes affect the reaction yield, with aromatic isocyanides occasionally showing lower reactivity compared to their aliphatic counterparts. mdpi.com
Mechanistic Elucidation of the Ugi Reaction Pathway
The generally accepted mechanism of the Ugi reaction is a sequence of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.org
The key steps are:
Imine Formation: The amine and the carbonyl compound (aldehyde or ketone) condense to form an imine, with the loss of a water molecule. wikipedia.org
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This activation facilitates the nucleophilic attack of the isocyanide carbon on the iminium carbon, leading to the formation of a nitrilium ion intermediate. sciepub.comwikipedia.org
Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion. wikipedia.org
Mumm Rearrangement: The final step is an intramolecular acyl transfer, known as the Mumm rearrangement, which is irreversible and results in the stable bis-amide product. wikipedia.org
The mechanism highlights the crucial role of each component, with the isocyanide's unique reactivity being central to the formation of the complex product in a single, efficient step. researchgate.net
Imine Formation via Condensation
A crucial initial step in many isocyanide-based multicomponent reactions, such as the Ugi reaction, is the formation of an imine. mdpi.comnih.gov This occurs through the condensation of an amine and a carbonyl compound, like an aldehyde or ketone. mdpi.comnih.gov The formation of the imine is a critical precursor for the subsequent addition of the isocyanide. nih.gov In the context of reactions involving this compound, this would typically involve the reaction of an aldehyde or ketone with a primary amine to form an imine, which then serves as an electrophile for the nucleophilic isocyanide carbon.
Lewis acids, such as titanium tetrachloride (TiCl₄), can be employed to facilitate imine formation. nih.gov The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amine. nih.gov
Nucleophilic Attack of the Isocyanide and Nitrilium Ion Intermediate Formation
Following imine formation, the isocyanide, in this case, this compound, acts as a potent nucleophile. mdpi.comnih.gov The terminal carbon of the isocyanide group attacks the electrophilic carbon of the imine (or a protonated iminium ion). wikipedia.orgsciepub.com This nucleophilic addition results in the formation of a highly reactive nitrilium ion intermediate. mdpi.comnih.gov The generation of this nitrilium ion is a key mechanistic step in both the Ugi and Passerini reactions. nih.gov
In the Ugi reaction, the protonated imine is attacked by the isocyanide to form the nitrilium ion. wikipedia.orgsciepub.com Similarly, in the Passerini reaction, the isocyanide attacks a carbonyl compound (aldehyde or ketone) that has been activated by a carboxylic acid, also leading to a nitrilium ion intermediate. wikipedia.orgchemistnotes.com This intermediate is then susceptible to a second nucleophilic attack by the carboxylate anion. wikipedia.org
The unique reactivity of the isocyanide functional group, capable of reacting with both electrophiles and nucleophiles at the same carbon atom, is central to its utility in MCRs. acs.org
Intramolecular Mumm Rearrangement
In the Ugi reaction, after the nitrilium ion is trapped by the carboxylate, an intermediate is formed which then undergoes the Mumm rearrangement. wikipedia.org This involves the transfer of the acyl group from the oxygen atom to the nitrogen atom, yielding the final α-acylamino amide product. wikipedia.org A similar rearrangement occurs in the Passerini reaction, leading to the formation of an α-acyloxy amide. wikipedia.org
Influence of Reaction Parameters
Solvent Effects (e.g., protic vs. aprotic media)
The choice of solvent can significantly influence the reaction mechanism and outcome of isocyanide-based multicomponent reactions.
Protic Solvents:
In polar protic solvents like methanol (B129727) or water, the Passerini reaction is believed to proceed through an ionic mechanism. wikipedia.orgchemistnotes.com The carbonyl compound is first protonated, enhancing its electrophilicity before the nucleophilic attack of the isocyanide. wikipedia.org
The Ugi reaction is also favored in polar protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol (B45653). mdpi.comnih.gov
Aprotic Solvents:
In aprotic solvents, the Passerini reaction is thought to occur via a concerted, non-ionic pathway. nih.govwikipedia.orgnih.gov The reaction rate is often accelerated in these solvents. nih.govnih.gov
Polar aprotic solvents like dimethylformamide (DMF) have also been successfully used for the Ugi reaction. wikipedia.org
The selection of the solvent system is a critical parameter for optimizing the yield and selectivity of these complex transformations.
Table 1: Solvent Effects on Isocyanide-Based Multicomponent Reactions
| Reaction | Solvent Type | Proposed Mechanism | Reference(s) |
| Passerini | Polar Protic (e.g., Methanol, Water) | Ionic | wikipedia.orgchemistnotes.com |
| Passerini | Aprotic | Concerted/Non-ionic | nih.govwikipedia.orgnih.gov |
| Ugi | Polar Protic (e.g., Methanol, Ethanol) | Ionic | mdpi.comnih.gov |
| Ugi | Polar Aprotic (e.g., DMF) | Ionic | wikipedia.org |
Temperature Dependence
Temperature is another critical parameter that can affect the rate and efficiency of multicomponent reactions involving this compound.
The Ugi reaction is exothermic and often proceeds to completion within minutes. wikipedia.org
For the Passerini reaction, reactions are typically conducted at room temperature or with moderate heating. researchgate.net
In some instances, microwave irradiation has been utilized to accelerate the Ugi reaction, demonstrating that higher temperatures can be beneficial. sciepub.com
The optimal temperature can depend on the specific substrates and solvent system being used.
Catalytic Influence (e.g., Lewis Acids)
The use of catalysts, particularly Lewis acids, can have a profound impact on the efficiency and selectivity of multicomponent reactions.
Lewis Acids in Imine Formation: As previously mentioned, Lewis acids like TiCl₄ can activate carbonyl compounds, thereby facilitating the initial imine formation step in the Ugi reaction. nih.gov
Asymmetric Catalysis: In the realm of stereoselective synthesis, chiral Lewis acids have been employed to induce asymmetry in the Passerini reaction. nih.gov For example, copper(II) complexes with chiral ligands have been used to achieve enantioselective transformations. nih.gov
Other Catalysts: Other Lewis acids, such as indium(III), have been reported to promote Passerini-type reactions. nih.gov
The catalytic approach offers a powerful tool for enhancing the scope and utility of these reactions.
Table 2: Influence of Catalysts on Isocyanide-Based MCRs
| Reaction | Catalyst Type | Role of Catalyst | Reference(s) |
| Ugi | Lewis Acid (e.g., TiCl₄) | Activation of carbonyl for imine formation | nih.gov |
| Passerini | Chiral Lewis Acid (e.g., Cu(II) complex) | Enantioselective catalysis | nih.gov |
| Passerini-type | Lewis Acid (e.g., In(III)) | Promotion of the reaction | nih.gov |
Article Generation Not Possible Due to Lack of Specific Research Data
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The Passerini Three-Component Reaction (P-3CR) involving this compound[5][7][11].
Mechanistic Insights into the Passerini Reaction[5][11][12].
Ionic Mechanism in Polar Solvents involving Nitrilium Ion
In polar solvents, such as methanol, ethanol, or 2,2,2-trifluoroethanol (TFE), the mechanism shifts to an ionic pathway, which is characteristic of the Ugi four-component reaction (U-4CR). ensta-paris.frbeilstein-journals.orgwikipedia.org The ability of polar solvents to stabilize charged intermediates is key to this pathway.
The Ugi reaction typically begins with the condensation of an amine and a carbonyl compound to form an imine (or a Schiff base). mdpi.com The carboxylic acid component then protonates the imine, generating a highly electrophilic iminium ion. mdpi.comnih.gov It is this activated iminium ion that reacts with the nucleophilic carbon of the isocyanide, such as this compound. wikipedia.orgnih.gov This addition results in the formation of a critical nitrilium ion intermediate. mdpi.com The carboxylate anion then traps this highly reactive intermediate, leading to the formation of an α-adduct. beilstein-journals.orgmdpi.com Theoretical studies suggest that the formation of the nitrilium ion and its subsequent trapping are key, strongly exothermic steps that drive the reaction forward. nih.gov
Role of Imidate Intermediates and Mumm Rearrangement
Both the concerted and ionic pathways converge on a common type of intermediate, an α-adduct often referred to as an imidate. nih.govnih.gov The final, irreversible step in both the Passerini and Ugi reactions is the transformation of this intermediate into the stable final product via a Mumm rearrangement. wikipedia.orgwikipedia.org
The Mumm rearrangement is a spontaneous, intramolecular 1,3-acyl transfer from the oxygen atom to the nitrogen atom of the imidate intermediate. nih.govwikipedia.org This exothermic rearrangement is thermodynamically driven and pulls the entire sequence of reversible reactions towards the final, stable α-acyloxy carboxamide (in the Passerini reaction) or bis-amide (in the Ugi reaction) product. wikipedia.orgnih.gov The irreversible nature of the Mumm rearrangement is crucial for the high efficiency and yields often observed in these MCRs. wikipedia.org
Influence of Reaction Parameters
The outcome and efficiency of multicomponent reactions involving this compound are highly sensitive to various reaction parameters. Careful optimization of these conditions is critical to control the reaction pathway and maximize the yield of the desired product.
Temperature Optimization
Temperature is another key factor that influences reaction rates and yields. Isocyanide-based MCRs can be performed over a wide range of temperatures, from ambient temperature to elevated temperatures, sometimes with the aid of microwave irradiation. acs.orgbeilstein-journals.org
Optimization of temperature is often necessary. For instance, some Ugi reactions are run at moderate heat (e.g., 40–55 °C) to ensure the completion of the reaction within a reasonable timeframe. mdpi.com In other cases, particularly for automated library synthesis, microwave heating (e.g., 100 °C) has been employed to dramatically shorten reaction times from hours to minutes while maintaining or improving yields. acs.org The optimal temperature depends on the specific reactivity of the substrates; for instance, sterically hindered components might require more thermal energy to react efficiently. Finding the ideal temperature involves balancing the reaction rate against the potential for side reactions or decomposition of reactants and products at higher temperatures.
Substrate Compatibility and Reaction Scope with this compound
The utility of any MCR is defined by its scope—the range of different starting materials that can be successfully incorporated. For MCRs involving this compound, this includes a variety of amines, carbonyl compounds (aldehydes and ketones), and carboxylic acids. While specific studies exhaustively detailing the scope of this compound are not abundant, the general compatibility can be inferred from studies on other aliphatic isocyanides.
Aliphatic isocyanides are generally well-tolerated in both Passerini and Ugi reactions. rug.nlbeilstein-archives.org The reaction scope is typically broad, allowing for the generation of large, diverse chemical libraries. wikipedia.org
Amines: A wide range of primary amines, including aliphatic and aromatic ones, can be used in the Ugi reaction.
Carbonyl Compounds: Both aliphatic and aromatic aldehydes generally perform well. rug.nl Ketones, including cyclic ones like the structurally related N-methyl-4-piperidone, are also viable substrates, although they can sometimes be less reactive than aldehydes, potentially due to steric hindrance. mdpi.comrug.nl
Carboxylic Acids: The scope for the acid component is very broad and includes simple aliphatic and aromatic carboxylic acids. nih.gov Alternative acidic components have also been explored to further expand the diversity of the products. nih.gov
Isocyanides: Studies on various aliphatic isocyanides like tert-butyl isocyanide, cyclohexyl isocyanide, and even bulky adamantyl isocyanides show their successful incorporation into MCR products. rug.nl While highly sterically hindered isocyanides can sometimes lead to lower yields, the piperidine scaffold of this compound is not expected to be exceptionally demanding, suggesting it would be a versatile and effective component in MCRs. rug.nl
| Component Type | Compatible Substrates (General examples for Aliphatic Isocyanides) | Resulting Product Type |
|---|---|---|
| Amines (Ugi) | Aniline, Benzylamine, Cyclohexylamine | Bis-amide |
| Aldehydes (Ugi/Passerini) | Benzaldehyde, Isobutyraldehyde, Paraformaldehyde | Bis-amide / α-Acyloxy amide |
| Ketones (Ugi/Passerini) | Acetone, Cyclohexanone, N-methyl-4-piperidone | Bis-amide / α-Acyloxy amide |
| Carboxylic Acids (Ugi/Passerini) | Acetic acid, Benzoic acid, Phenylacetic acid | Bis-amide / α-Acyloxy amide |
Other Isocyanide-Based Multicomponent Reactions (IMCRs) featuring this compound.
While the Passerini and Ugi reactions are foundational, the utility of this compound extends to a variety of other isocyanide-based multicomponent reactions (IMCRs), showcasing its versatility in the synthesis of complex nitrogen-containing heterocycles. acs.org
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a significant three-component reaction that constructs fused imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. nih.govnih.gov This reaction is prized in medicinal chemistry for its ability to generate therapeutically relevant scaffolds. nih.gov The general mechanism involves the formation of a Schiff base from the amidine and aldehyde, which is then activated by a proton or Lewis acid. nih.gov The isocyanide, such as this compound, undergoes a nucleophilic attack on the activated Schiff base, leading to a nitrilium ion intermediate. nih.govnih.gov Subsequent intramolecular cyclization and rearrangement yield the final imidazo[1,2-a]-heterocycle. beilstein-journals.orgbeilstein-journals.org
The reaction is often catalyzed by acids, with both Brønsted and Lewis acids being effective. nih.govresearchgate.net For instance, scandium triflate has been successfully employed as a Lewis acid catalyst, although it can sometimes promote the polymerization of isocyanides. nih.govresearchgate.net Interestingly, piperidine itself has been used as a Brønsted base catalyst in some GBBR variations. nih.govresearchgate.net
Variants of the GBBR have expanded its scope and applicability. These can involve using different heterocyclic amidines, a wide array of aldehydes, and various isocyanides, including the cyclic this compound, to produce a diverse library of fused imidazole (B134444) derivatives. nih.gov
Table 1: Examples of Groebke-Blackburn-Bienaymé Reactions
| Amidine | Aldehyde | Isocyanide | Catalyst | Product |
| 2-Aminopyridine | Benzaldehyde | This compound | Sc(OTf)₃ | 2-phenyl-3-(1-methylpiperidin-4-yl)imidazo[1,2-a]pyridine |
| 2-Aminopyrimidine | 4-Chlorobenzaldehyde | This compound | Acetic Acid | 2-(4-chlorophenyl)-3-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazine |
| 2-Aminobenzimidazole | Formaldehyde | This compound | Piperidine | 3-(1-methylpiperidin-4-yl)imidazo[1,2-a]benzimidazole |
Palladium-catalyzed reactions represent a powerful tool in organic synthesis, and the insertion of isocyanides into various organic molecules has become an increasingly important transformation. nih.govmdpi.com These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by the migratory insertion of the isocyanide, like this compound, into the palladium-carbon bond. nih.gov The resulting imidoyl-palladium intermediate can then undergo further reactions, such as reductive elimination or cross-coupling, to afford a variety of nitrogen-containing products. nih.govnih.gov
A common application is the synthesis of amidines and ketimine-amidines. researchgate.net For example, the reaction of an aryl iodide with this compound and a secondary amine in the presence of a palladium-diphosphine catalyst can lead to the formation of the corresponding amidine. researchgate.net Depending on the reaction conditions and the ratio of reactants, double insertion of the isocyanide can occur, yielding ketimine-amidines. researchgate.net
The versatility of this methodology allows for the construction of a wide range of N-heterocycles through imidoylative cyclization strategies. nih.gov By using functionalized isocyanides or coupling partners, complex polycyclic systems can be assembled in a single step. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions with this compound
| Organic Halide | Nucleophile/Coupling Partner | Isocyanide | Catalyst System | Product Type |
| Iodobenzene | Piperidine | This compound | Pd(OAc)₂/dppf | Amidine |
| 4-Bromoanisole | Diethylamine | This compound | PdCl₂(PPh₃)₂ | Amidine |
| 1-Iodonaphthalene | This compound (double insertion) | This compound | Pd(dba)₂/Xantphos | Ketimine-amidine |
The field of isocyanide-based multicomponent reactions is continuously evolving, with new reactions and applications for cyclic isocyanides like this compound being regularly reported. frontiersin.org These emerging IMCRs often exploit the unique reactivity of the isocyanide functional group to access novel and complex molecular architectures. researchgate.net
One area of development is the use of [4+1] cycloaddition reactions, where the isocyanide acts as a one-carbon component reacting with a four-atom conjugated system. rsc.org This strategy has been employed to synthesize a variety of five-membered heterocycles. rsc.org
Furthermore, novel MCRs that are variations or combinations of known reactions are being discovered. For instance, an unexpected MCR was observed during a routine Ugi four-component reaction involving 2-aminophenol, N-methyl-4-piperidone, and an isocyanide, which yielded a benzoxazole (B165842) derivative instead of the expected Ugi product. nih.govmdpi.com This highlights the potential for discovering new transformations even under seemingly standard MCR conditions. The investigation into such serendipitous findings can lead to the development of entirely new synthetic methodologies.
Stereochemical Control in this compound Mediated MCRs
Achieving stereochemical control in multicomponent reactions is a significant challenge, yet it is crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. nih.gov
Isocyanide-based MCRs often proceed through highly reactive intermediates, such as nitrilium ions, which can be achiral or rapidly racemize, making stereocontrol difficult to achieve. nih.gov The formation of multiple new bonds and stereocenters in a single pot adds to the complexity of controlling the stereochemical outcome. acs.org The inherent flexibility of the acyclic intermediates formed in many IMCRs can lead to the formation of multiple diastereomers.
The use of a cyclic isocyanide like this compound can introduce a degree of conformational rigidity that may influence the stereochemical course of the reaction. However, the piperidine ring itself is conformationally mobile, which can still lead to mixtures of diastereomers. The orientation of the bulky 1-methylpiperidine (B42303) group relative to the newly forming stereocenters is a critical factor that is often difficult to predict and control.
Several strategies have been developed to address the challenge of stereocontrol in IMCRs. One common approach is the use of chiral starting materials, where the inherent chirality of one of the components directs the stereochemical outcome of the reaction. nih.gov For example, using a chiral amine or carboxylic acid in an Ugi reaction can induce diastereoselectivity in the product.
Another strategy involves the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, to create a chiral environment around the reacting species. This can influence the trajectory of the nucleophilic and electrophilic attacks, leading to the preferential formation of one diastereomer.
Furthermore, substrate-controlled diastereoselective synthesis can be achieved by designing substrates with steric or electronic biases that favor a particular transition state. nsf.gov For example, the presence of a bulky substituent on one of the reactants can block one face of the molecule, forcing the reaction to proceed from the less hindered side. nih.gov In the context of this compound, the stereochemistry of the piperidine ring itself, if substituted, could be exploited to control the formation of new stereocenters.
Recent research has also focused on post-MCR modifications, where a mixture of diastereomers from an MCR is subjected to a subsequent reaction that selectively converts one diastereomer into a desired product or allows for the separation of the diastereomers.
Table 3: Strategies for Stereochemical Control in MCRs
| Strategy | Description | Example |
| Chiral Substrates | Use of an enantiomerically pure starting material to induce stereoselectivity. | A chiral amine in an Ugi reaction. |
| Chiral Catalysts | Employment of a chiral Lewis or Brønsted acid to create a chiral reaction environment. | A chiral phosphoric acid catalyst in a Passerini reaction. |
| Substrate Control | Designing substrates with inherent steric or electronic features that direct the stereochemical outcome. | A bulky substituent on the aldehyde component to favor a specific diastereomer. |
| Auxiliary Control | Attachment of a removable chiral auxiliary to one of the reactants to guide the stereochemistry. | An Evans auxiliary on the carboxylic acid component. |
Strategies for Diastereoselective Synthesis.
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. While this approach has been successfully applied to many MCRs, specific examples detailing the use of chiral auxiliaries in MCRs involving this compound are not prominently reported.
In theory, a chiral amine or a chiral carboxylic acid could be used as a component in an Ugi reaction with this compound. The chiral auxiliary would be expected to induce diastereoselectivity by creating a chiral environment around the reactive center, favoring the formation of one diastereomer over the other. However, without experimental data, the level of diastereomeric excess (d.e.) and the optimal reaction conditions remain speculative.
| Chiral Auxiliary Type | Potential Application in MCRs with this compound | Expected Outcome |
| Chiral Amines | Ugi or Ugi-type reactions | Formation of diastereomeric peptide-like products. |
| Chiral Carboxylic Acids | Passerini or Ugi reactions | Generation of diastereomeric α-acyloxy amides or Ugi adducts. |
| Chiral Alcohols | Passerini-type reactions | Potential for diastereoselective formation of α-hydroxy amides. |
Influence of Substrate Design and Conformation
The design and conformation of the substrates are critical factors in determining the stereochemical course of a reaction. For this compound, the piperidine ring exists in a chair conformation, and the axial or equatorial orientation of the isocyano group could significantly impact its reactivity and the stereochemical outcome of MCRs. The nitrogen atom's methylation also influences the ring's conformational flexibility and basicity.
The steric bulk of the other reactants in an MCR would play a crucial role. For instance, a bulky aldehyde or ketone component could sterically hinder the approach of the isocyanide, influencing the facial selectivity of the attack on the intermediate iminium ion in an Ugi reaction. Again, specific studies quantifying these effects for this compound are not available.
Development of Enantioselective Methodologies
The development of enantioselective MCRs is a highly active area of research, primarily focusing on the use of chiral catalysts or chiral reagents to induce enantioselectivity.
Chiral Catalysis in MCRs
Chiral Lewis acids, Brønsted acids, or phase-transfer catalysts are commonly employed to create a chiral environment and catalyze MCRs enantioselectively. These catalysts can activate one of the reactants, such as the aldehyde or imine, and control the facial selectivity of the subsequent nucleophilic attack by the isocyanide. While successful for a range of isocyanides, the application of this strategy to this compound has not been specifically documented. The basicity of the piperidine nitrogen in this compound could potentially interact with or deactivate certain types of acidic chiral catalysts, presenting a challenge that would require careful catalyst design.
| Catalyst Type | Potential Role in MCRs with this compound |
| Chiral Phosphoric Acids | Activation of imine component in Ugi-type reactions. |
| Chiral Lewis Acids | Coordination to carbonyl or imine, directing nucleophilic attack. |
| Chiral Phase-Transfer Catalysts | Enantioselective formation of intermediates under biphasic conditions. |
Asymmetric Induction from Chiral Reagents
Asymmetric induction can also be achieved by using a chiral reagent that is consumed during the reaction but imparts its chirality to the product. In the context of MCRs with this compound, this could involve a chiral acid or amine component that becomes part of the final product. The inherent chirality of the reagent would direct the formation of new stereocenters. However, without specific examples in the literature, the efficiency and predictability of such asymmetric induction for this particular isocyanide remain unknown.
Advanced Synthetic Applications and Transformations of 4 Isocyano 1 Methyl Piperidine Adducts
Post-Multicomponent Reaction (Post-MCR) Functionalizations
Post-MCR modifications are a cornerstone of diversity-oriented synthesis, leveraging the dense functionality of MCR products for subsequent, often complexity-generating, chemical steps. Adducts derived from 4-Isocyano-1-methyl-piperidine are excellent substrates for such transformations due to the presence of reactive amide and ester groups, as well as the potential for intramolecular reactions.
A powerful application of post-MCR functionalization is the intramolecular cyclization of the linear adducts to form a wide array of heterocycles. semanticscholar.org The Ugi and Passerini products derived from this compound can be designed with latent reactive groups that, under specific conditions, participate in ring-closing reactions.
One common strategy involves using a bifunctional component in the initial MCR. For example, an amino acid, a ketoacid, or an aldehyde-bearing hydroxyl group can introduce a nucleophile into the Ugi adduct. Subsequent acid- or base-mediated treatment can then trigger cyclization. For instance, Ugi adducts prepared from 2-aminophenols can undergo cyclization to form benzoxazepinones or benzoxazinones. scispace.com Similarly, the use of amino acids can lead to the formation of diketopiperazines, which are valuable peptidomimetic scaffolds. scispace.com
A notable example of an unexpected MCR outcome leading to heterocycle formation involved a reaction between 2-aminophenol, N-methyl-4-piperidone (a related piperidine (B6355638) structure), an isocyanide, and an acid, which yielded a (benzo[d]oxazol-2-yl)-1-methylpiperidine product instead of the expected linear Ugi adduct. mdpi.comnih.gov This highlights the potential for tandem MCR-cyclization sequences to directly access complex heterocyclic systems containing the 1-methyl-piperidine moiety.
Table 1: Illustrative Post-Ugi Cyclization Reactions for Heterocycle Synthesis This table presents examples of cyclization strategies applicable to Ugi adducts derived from this compound.
| Ugi Adduct Precursors (Illustrative) | Cyclization Condition | Resulting Heterocyclic Scaffold |
| This compound, Benzaldehyde, Aniline, Glyoxylic Acid | Heat, Acid Catalyst | Diketopiperazine derivative |
| This compound, Salicylaldehyde, Benzylamine, Acetic Acid | TFA, DCM | Benzoxazepinone derivative |
| This compound, 2-aminobenzaldehyde, Cyclohexylamine, Propionic Acid | Reflux in Toluene | Dihydroquinazoline derivative |
| This compound, Aldehyde, Amine, Uracil-derived Acetic Acid | NH4OAc, AcOH, 120 °C | Imidazole-fused Uracil derivative scispace.com |
The bis-amide backbone of Ugi products and the α-acyloxy carboxamide of Passerini products are key functionalities for derivatization. The amide nitrogen derived from the isocyanide component, now bearing the 1-methyl-piperidine-4-yl group, is typically part of a tertiary amide, making it relatively stable. However, the other amide and ester groups within the MCR adduct offer numerous handles for modification.
Passerini adducts, for example, yield α-acyloxy carboxamides. The ester linkage can be selectively hydrolyzed under basic or acidic conditions to reveal a free hydroxyl group, which can be further acylated, etherified, or oxidized. The resulting amide can also be hydrolyzed, though this typically requires more forcing conditions.
In Ugi adducts, the amide formed from the carboxylic acid component can be reduced to an amine using reagents like borane (B79455) or lithium aluminum hydride. This transforms the peptidomimetic backbone and introduces new basic centers into the molecule. If the initial carboxylic acid component contained an ester, this group could be saponified to a carboxylic acid, which could then be used as a handle for coupling with other molecules, for instance, in peptide synthesis. nih.gov
Consecutive and Repetitive Multicomponent Reactions
A highly efficient strategy for rapidly building molecular complexity involves using the product of one MCR as a substrate for a subsequent MCR. dovepress.com This approach, termed consecutive or repetitive MCR, can generate exceptionally complex structures from simple starting materials in very few steps.
In a tandem MCR sequence, two different MCRs are performed sequentially. A classic example is a Passerini-Ugi sequence. A Passerini reaction involving this compound could be used to generate an α-acyloxy carboxamide. Hydrolysis of the ester would yield an α-hydroxy acid. This new acid could then serve as the carboxylic acid component in a subsequent Ugi reaction, coupling with a new set of amine, aldehyde, and isocyanide components. nih.gov This strategy allows for the modular assembly of complex depsipeptide-like structures.
An example of a one-pot process relevant to this compound is the in situ formation of the isocyanide itself from its N-formyl precursor (4-formamido-1-methyl-piperidine) using a dehydrating agent, followed immediately by the addition of the other Ugi components (amine, aldehyde, acid) to the same pot. google.com This avoids the need to handle the often volatile and malodorous isocyanide directly.
Another one-pot strategy involves a sequence where the initial MCR adduct is directly converted to a final, often cyclic, product. For example, a Ugi reaction could be performed, and then a reagent could be added to the same vessel to induce a cyclization-cleavage or another functionalization, leading to the final product in a single continuous operation. dovepress.com
Table 2: Illustrative Consecutive MCR Strategy This table outlines a conceptual tandem Ugi-Ugi reaction sequence using this compound.
| Step | Reaction | Key Intermediate / Product |
| MCR 1 | Ugi-azide Reaction: this compound + Aldehyde + Amine + Trimethylsilyl (B98337) azide (B81097) (TMSN₃) | α-Amino tetrazole adduct containing the 1-methyl-piperidine-4-yl group. soton.ac.uk |
| Step 2 | Deprotection/Modification: Acidic workup to remove a protecting group from the amine component. | α-Aminomethyl tetrazole with a primary or secondary amine ready for a second reaction. nih.gov |
| MCR 2 | Ugi Reaction: Product from Step 2 + new Aldehyde + new Isocyanide + new Carboxylic Acid | Complex molecule containing two distinct MCR-derived fragments, including a tetrazole and a bis-amide moiety. nih.gov |
Solid-Phase Synthesis Applications
Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries by simplifying purification, as excess reagents and soluble byproducts are simply washed away from the resin-bound product. mdpi.com Isocyanide-based MCRs, including those using this compound, are well-suited for integration into solid-phase workflows. mdpi.com
In a typical solid-phase Ugi reaction, one of the three non-isocyanide components (amine, aldehyde, or carboxylic acid) is attached to a solid support, often a polystyrene or TentaGel resin. mdpi.com this compound is then added as a soluble reagent along with the other two soluble components. After the reaction is complete, the resin is washed thoroughly, and the desired product is cleaved from the support. This approach has been widely used to generate libraries of peptidomimetics and other drug-like molecules. mdpi.com
A powerful variant is the "cyclative cleavage" strategy. In this approach, the linear MCR product is assembled on the solid support, and the final cleavage step is designed to simultaneously induce cyclization of the molecule. mdpi.com For example, an Ugi adduct can be built on a resin, and treatment with acid can cleave a protecting group, initiating an intramolecular attack that both forms a heterocycle (like a benzodiazepine (B76468) or diketopiperazine) and releases the final product from the resin. mdpi.com The use of this compound in such a sequence would yield heterocyclic scaffolds decorated with the 1-methyl-piperidine moiety, a common feature in CNS-active compounds.
The use of piperidine derivatives as reagents in solid-phase peptide synthesis (SPPS) is well-established, demonstrating the compatibility of the piperidine ring system with common SPS conditions. scielo.org.mxmdpi.comresearchgate.net
Table 3: Components in a Solid-Phase Ugi Synthesis Involving this compound
| Role in Ugi Reaction | Solid-Phase Component (Attached to Resin) | Soluble Components |
| Amine | Rink Amide resin or an amino acid attached to Wang resin. mdpi.combeilstein-journals.org | This compound, an aldehyde, a carboxylic acid. |
| Carboxylic Acid | An amino acid or other carboxylic acid attached via an ester linkage to a resin (e.g., Wang resin). mdpi.com | This compound, an amine, an aldehyde. |
| Aldehyde | An aldehyde-functionalized resin. | This compound, an amine, a carboxylic acid. |
| Isocyanide | A resin functionalized with an isocyanide group (e.g., from a formylated resin). mdpi.com | An amine, an aldehyde, a carboxylic acid (where the amine would react with the resin-bound isocyanide). |
Immobilization Techniques for this compound or Co-reactants
The immobilization of reactants onto a solid support is a cornerstone of modern combinatorial chemistry and high-throughput synthesis, facilitating simplified purification and the potential for automation. mdpi.com In the context of reactions involving this compound, either the isocyanide itself or one of its co-reactants in a multicomponent reaction (MCR) can be anchored to a solid phase. mdpi.com The choice of which component to immobilize often depends on the commercial availability and structural diversity of the other reactants. mdpi.com
Two primary strategies have been developed for the preparation of isocyanide resins: mdpi.com
Solution-phase synthesis followed by attachment: The isocyanide-containing molecule is first synthesized in solution and then covalently linked to a resin. mdpi.com
On-resin synthesis: The isocyanide functional group is formed directly on the solid support, typically by formylating a resin-bound amine and then dehydrating it. mdpi.com
A common approach involves using a linker, such as the Rink amide linker, to attach the isocyanide to the resin. mdpi.com This allows for the isocyanide to be either directly linked or to have a diversity element introduced between the isocyanide and the linker. mdpi.com For multicomponent reactions like the Ugi four-component condensation reaction (U-4CC), any of the four components—amine, aldehyde, carboxylic acid, or isocyanide—can be immobilized. mdpi.com However, the amine and isocyanide components are the most frequently immobilized. mdpi.com
For instance, a resin-bound isocyanocarboxylic acid can be utilized in a Ugi reaction with an aldehyde, an amine, and a carboxylic acid. mdpi.com Subsequent cleavage from the resin can yield either amides or carboxylic acids, introducing an additional point of diversity. mdpi.com Similarly, solid-phase peptide synthesis (SPPS) often employs resins to which amino acids are attached, and reagents like 4-methylpiperidine (B120128) can be used for the removal of protecting groups. scielo.org.mxresearchgate.net
The table below summarizes common resins and linkers used for the immobilization of reactants in solid-phase synthesis.
| Resin/Linker | Immobilized Component | Typical Application | Reference |
| Wang Resin | Carboxylic Acid (e.g., N-Fmoc-l-Trp) | Solid-phase synthesis of complex molecules. acs.org | acs.org |
| Rink Amide Resin | Amine or Isocyanide | Solid-phase peptide synthesis and multicomponent reactions. mdpi.comscielo.org.mx | mdpi.comscielo.org.mx |
| Phenylalanine Silane Resin | Amino Acid | "Traceless" linker for solid-phase synthesis. acs.org | acs.org |
| 4-Methoxybenzaldehyde Backbone Resin | Aldehyde | "Traceless" linker for solid-phase synthesis. acs.org | acs.org |
Advantages in Library Synthesis and High-Throughput Approaches
The use of this compound and its derivatives in multicomponent reactions (MCRs), particularly when coupled with solid-phase synthesis, offers significant advantages for the generation of chemical libraries and for high-throughput screening (HTS). rug.nl MCRs are highly convergent, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com This inherent efficiency is a major benefit for library synthesis, where the goal is to produce a large number of diverse compounds. rug.nlacs.org
High-throughput screening is a key method for discovering new drug candidates, and it relies on the availability of large and diverse chemical libraries. nih.gov The scaffolds produced from isocyanide-based MCRs are well-suited for populating these screening decks. acs.org For example, the Ugi reaction, which can utilize isocyanides like this compound, can generate α-aminomethyl tetrazoles which can then be used in a subsequent Ugi MCR to create a library with four points of diversity. acs.org
The combination of MCRs and solid-phase synthesis further streamlines the process of library generation. By immobilizing one of the reactants, the purification of the final products is greatly simplified, often requiring only filtration to remove excess reagents and byproducts. mdpi.com This "catch-and-release" strategy is highly amenable to automation, which is crucial for the efficient production of the large numbers of compounds needed for HTS. rug.nl
The parallel synthesis of a library of 1,4,5-trisubstituted 1-(4-piperidyl)-imidazoles has been successfully achieved using an isocyanide-based multicomponent reaction, demonstrating the utility of this approach in generating novel classes of potential therapeutic agents. semanticscholar.org
Regioselective Derivatization of the Piperidine Ring
Functionalization at Different Positions of the Piperidine Moiety
The piperidine ring is a prevalent scaffold in many biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The ability to selectively functionalize different positions on this ring is therefore of great synthetic importance. nih.govd-nb.info
Recent advances have focused on the direct C-H functionalization of the piperidine ring, which avoids the need for pre-functionalized starting materials. nih.govd-nb.info The site-selectivity of these reactions (i.e., which C-H bond is functionalized) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.info
For example, in the functionalization of N-Boc-piperidine, different rhodium catalysts can direct the reaction to either the C2 or C4 position. nih.govd-nb.info Specifically, the use of Rh2(R-TCPTAD)4 as a catalyst favors functionalization at the C2 position, while Rh2(S-2-Cl-5-BrTPCP)4 promotes reaction at the C4 position. nih.govd-nb.info Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom and is often achieved indirectly. d-nb.info One such indirect method involves the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govd-nb.info
Photoredox catalysis has also emerged as a powerful tool for the diastereoselective C-H arylation of highly substituted piperidine derivatives at the α-amino position. nih.govescholarship.org
The following table provides examples of regioselective functionalization of the piperidine ring.
| Position | Method | Catalyst/Reagent | Protecting Group | Reference |
| C2 | C-H Functionalization | Rh2(R-TCPTAD)4 | N-Boc | nih.govd-nb.info |
| C4 | C-H Functionalization | Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl | nih.govd-nb.info |
| C3 | Indirectly via Cyclopropanation/Ring-Opening | - | N-Boc | nih.govd-nb.info |
| α-amino | Photoredox C-H Arylation | Photoredox Catalyst | Various | nih.govescholarship.org |
Catalytic Approaches for Selective Transformations
A variety of catalytic systems have been developed to achieve selective transformations of the piperidine ring. mdpi.com These methods are crucial for controlling the regioselectivity and stereoselectivity of the functionalization reactions. nih.govd-nb.info
Transition Metal Catalysis:
Rhodium Catalysis: Chiral dirhodium catalysts are highly effective for controlling the site- and stereoselectivity of C-H functionalization reactions of piperidines. nih.govd-nb.info The choice of the chiral ligands on the rhodium center is critical in determining the outcome of the reaction. nih.govd-nb.info For instance, catalysts like Rh2(S-DOSP)4, Rh2(S-2-Cl-5-BrTPCP)4, Rh2(R-TCPTAD)4, and Rh2(R-TPPTTL)4 have all been employed to achieve different selectivities. nih.govd-nb.info
Palladium Catalysis: Palladium catalysts, often in conjunction with specialized ligands like pyridine-oxazoline, have been used for the enantioselective oxidative amination of alkenes to form substituted piperidines. mdpi.com
Nickel Catalysis: Nickel catalysts with chiral P-O ligands have been shown to effect the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes to produce six-membered N-heterocycles. nih.gov
Gold Catalysis: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to furnish substituted piperidines. mdpi.com
Copper Catalysis: Copper catalysts have been utilized for the enantioselective cyanidation of fluorosubstituted amines, which can then undergo cyclization to form piperidines. mdpi.com
Organocatalysis and Other Methods:
Photoredox Catalysis: This method uses light to initiate catalytic cycles for reactions such as the diastereoselective α-amino C-H arylation of piperidines. nih.govescholarship.org
Iodine Catalysis: A homogeneous iodine catalyst, initiated by visible light, can promote the selective intramolecular Csp3–H amination to form piperidines, overriding the more common pyrrolidine (B122466) formation. acs.org
The table below details some of the catalytic systems used for the selective functionalization of piperidines.
| Catalyst System | Transformation | Selectivity | Reference |
| Rh2(R-TCPTAD)4 | C2 C-H Functionalization | Regio- and Stereoselective | nih.govd-nb.info |
| Rh2(S-2-Cl-5-BrTPCP)4 | C4 C-H Functionalization | Regio- and Stereoselective | nih.govd-nb.info |
| Palladium/Pyridine-Oxazoline Ligand | Oxidative Amination | Enantioselective | mdpi.com |
| Nickel/Chiral P-O Ligand | Intramolecular Hydroalkenylation | Enantioselective | nih.gov |
| Gold(I) Complex | Oxidative Amination | - | mdpi.com |
| Photoredox Catalyst | α-Amino C-H Arylation | Diastereoselective | nih.govescholarship.org |
| Iodine/Visible Light | Intramolecular Csp3–H Amination | Regioselective | acs.org |
Computational and Theoretical Investigations of 4 Isocyano 1 Methyl Piperidine Chemistry
Electronic Structure and Bonding Analysis of 4-Isocyano-1-methyl-piperidine
The reactivity of this compound is fundamentally governed by its electronic structure. The isocyanide functional group (-N≡C) possesses a unique electronic configuration that allows it to act as both a nucleophile and an electrophile, a property often described as amphiphilic. acs.org Analysis of its molecular orbitals and charge distribution provides deep insights into this dual reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. acs.orgmdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and localization of these orbitals determine the compound's reactivity profile.
For an isocyanide like this compound, the HOMO is typically localized on the carbon atom of the isocyanide group, corresponding to the carbon's lone pair of electrons. acs.org This high-energy orbital makes the isocyanide carbon nucleophilic, ready to attack electrophilic centers. Conversely, the LUMO is generally the π* antibonding orbital of the C≡N group. acs.org This orbital can accept electrons from a nucleophile, conferring electrophilic character to the isocyanide carbon. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
The reactivity of piperidine (B6355638) derivatives can be influenced by their HOMO/LUMO states. mdpi.com While specific HOMO-LUMO energy values for this compound require dedicated DFT calculations, the general principles of FMO theory provide a robust framework for understanding its reactions.
Table 1: General Role of Frontier Orbitals in Isocyanide Reactivity
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital; localized on the isocyanide carbon (lone pair). acs.org | Acts as a nucleophile, donating its electron pair to an electrophile. acs.org |
| LUMO | Lowest Unoccupied Molecular Orbital; the π* antibonding orbital of the -N≡C group. acs.org | Acts as an electrophile, accepting an electron pair from a nucleophile. acs.org |
The electronic nature of isocyanides is complex, often depicted through resonance structures that highlight the carbene-like character and the zwitterionic form, which contribute to its amphiphilic reactivity. acs.org Computational methods can quantify the distribution of electron density within the molecule, revealing sites susceptible to nucleophilic or electrophilic attack. The isocyanide carbon atom is the primary site for reactivity, participating in α-additions with both electrophiles and nucleophiles. acs.org
Conceptual Density Functional Theory (DFT) provides a set of reactivity descriptors that help predict chemical behavior. mdpi.com These descriptors are calculated from the electronic energy and its response to a change in the number of electrons.
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. Related to electronegativity. mdpi.com |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Stable molecules have high hardness values. mdpi.comresearchgate.net |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons; a global reactivity index. mdpi.com |
These descriptors are invaluable for comparing the reactivity of different isocyanides in MCRs and for understanding how the piperidine ring and its methyl substituent modulate the reactivity of the isocyanide functional group.
Quantum Chemical Studies of Isocyanide-Based MCR Mechanisms
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful synthetic tools for creating molecular complexity in a single step. mdpi.commdpi.commdpi.com Quantum chemical methods, particularly DFT, have been instrumental in unraveling the complex mechanisms of these reactions. amerigoscientific.comensta-paris.fr
DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the most plausible reaction pathways. vu.nlresearchgate.net For IMCRs, studies have shown that the reaction mechanism is often a stepwise associative process rather than a concerted one. mdpi.com
A typical Ugi four-component reaction (U4CR), for instance, begins with the formation of an imine from an amine and an aldehyde. mdpi.com The isocyanide then performs a nucleophilic attack on the imine, leading to a highly reactive nitrilium ion intermediate. mdpi.comresearchgate.net This intermediate is subsequently trapped by the carboxylate component, followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the final α-acylamino amide product. mdpi.comacs.org DFT studies help to validate this pathway by calculating the energies of all species involved and demonstrating the energetic feasibility of each step. amerigoscientific.comacs.org
A critical aspect of mechanistic studies is the characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. researchgate.net Computationally, a transition state is confirmed by frequency analysis, where a genuine TS structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified transition state correctly connects the corresponding reactants and products on the potential energy surface. mdpi.comchemmethod.com
By comparing the activation energies of all elementary steps in a reaction mechanism, the rate-determining step (RDS) can be identified as the one with the highest energy barrier. mdpi.comchemmethod.com In many isocyanide-based reactions, theoretical studies have consistently shown that the initial nucleophilic attack involving the isocyanide is the rate-limiting step. mdpi.comresearchgate.netidexlab.com
Solvent Effects in silico
The chemical behavior of this compound, like many molecules, is profoundly influenced by its solvent environment. Computational chemistry provides powerful tools to model and understand these interactions, which can be broadly categorized into continuum and explicit solvent models.
Continuum solvation models are an efficient computational approach that treats the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. nih.gov Models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM) or the Conductor-like Screening Model (COSMO) are widely used to calculate the free energy of solvation and to study reactions in solution. nih.govnih.govdntb.gov.uachemrxiv.orgmdpi.com
For a molecule like this compound, these models can predict how solvent polarity affects its properties. The isocyanide group (-N≡C) has a significant dipole moment, and its interaction with the solvent can influence the molecule's conformational equilibrium and reactivity. acs.org For instance, in a hypothetical reaction involving the isocyanide moiety, continuum models could be employed to calculate the reaction energy profile in various solvents. As shown in the representative table below, increasing solvent polarity can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) for a Hypothetical Reaction |
|---|---|---|
| Hexane | 1.9 | 25.8 |
| Chloroform (B151607) | 4.8 | 22.1 |
| Acetone | 20.7 | 19.5 |
| DMSO | 46.7 | 18.2 |
These models are particularly useful for screening a wide range of solvents to find optimal reaction conditions. chemrxiv.org However, they may fail to capture specific, short-range interactions like hydrogen bonding, which can be critical for accurate predictions. nih.govmdpi.com
To account for specific solute-solvent interactions, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation, often in combination with a continuum model for the bulk solvent (a QM/MM approach). nih.govnih.gov This method is more computationally intensive but provides a more accurate picture, especially when hydrogen bonding is involved. nih.gov
The isocyanide carbon can act as a hydrogen bond acceptor, and studies have demonstrated stable hydrogen bonds between isocyanides and protic solvents like water or alcohols. acs.orgnih.gov For this compound, explicit water molecules could form hydrogen bonds with the isocyanide group or interact with the lone pair on the piperidine nitrogen. These interactions can significantly stabilize the ground state or transition states, altering reaction mechanisms and energetics. acs.orgresearchgate.net
Computational studies on similar systems have shown that including even a single explicit solvent molecule can dramatically change the calculated stability and reactivity. nih.gov For example, the interaction of the isocyanide group with explicit water molecules would likely influence its reactivity in nucleophilic additions.
| System | Interaction Energy (kcal/mol) | Key Interaction Type |
|---|---|---|
| Isocyanide + 1 H₂O | -4.5 | C···H-O Hydrogen Bond |
| Isocyanide + 2 H₂O | -8.2 | Hydrogen Bond Network |
| Piperidine N + 1 H₂O | -3.8 | N···H-O Hydrogen Bond |
Stereochemical Prediction and Rationalization
Computational methods are invaluable for predicting and understanding the stereochemical outcomes of reactions, a critical aspect for compounds with stereocenters like substituted piperidines.
For reactions that create new stereocenters, computational chemistry can predict diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) by calculating the energies of the various possible transition states. scielo.brnih.gov The stereochemical outcome is determined by the difference in the free energy (ΔΔG‡) between the transition states leading to the different stereoisomers. A lower energy transition state corresponds to the major product.
Isocyanides are frequently used in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which can generate significant molecular complexity and multiple stereocenters. acs.orgmdpi.com Theoretical studies on these reactions use Density Functional Theory (DFT) to model the transition states. By identifying the lowest energy pathways, researchers can rationalize why a particular diastereomer is formed preferentially and predict how modifying the substrate or catalyst might alter this selectivity. scielo.bracs.org For a reaction involving this compound, one could computationally screen chiral catalysts to predict which would yield the highest enantiomeric excess. whiterose.ac.uk
| Reaction | Pathway | Calculated ΔΔG‡ (kcal/mol) | Predicted d.r. (Major:Minor) | Experimental d.r. (Major:Minor) |
|---|---|---|---|---|
| Hypothetical Passerini Reaction | TS-A (leads to R,S) | 0.0 | 92:8 | 90:10 |
| TS-B (leads to S,S) | 1.5 | |||
| Hypothetical Ugi Reaction | TS-C (leads to R,R) | 0.0 | 75:25 | 78:22 |
| TS-D (leads to S,R) | 0.7 |
The piperidine ring typically adopts a stable chair conformation. wikipedia.org For this compound, two primary chair conformers are possible, differing in the axial or equatorial position of the isocyano group. The N-methyl group strongly prefers an equatorial position to minimize steric hindrance. wikipedia.org
Computational analysis, typically using DFT or Møller-Plesset perturbation theory (MP2), can accurately determine the relative energies of these conformers. d-nb.info The energy difference (ΔG) between the axial and equatorial conformers dictates their relative populations at equilibrium. This analysis is crucial because the reactivity of the molecule can depend on its conformation. For example, an axial substituent may be more sterically hindered than an equatorial one, affecting its accessibility to a reagent. Solvent effects, modeled using continuum methods, can also influence this conformational preference. wikipedia.orgd-nb.info
| Conformer of this compound | Calculated Relative Energy (ΔG, kcal/mol) in Gas Phase | Calculated Relative Energy (ΔG, kcal/mol) in Water (PCM) | Predicted Population (Water, 298 K) |
|---|---|---|---|
| Equatorial Isocyano | 0.00 | 0.00 | ~80% |
| Axial Isocyano | +0.85 | +0.80 | ~20% |
Catalytic Mechanism Investigations (e.g., metal-catalyzed processes)
Isocyanides are versatile ligands and reactants in transition metal catalysis. rsc.org Computational studies are essential for elucidating the complex mechanisms of these reactions. chemrxiv.org Palladium-catalyzed reactions, such as imidoylative cross-couplings, are common for isocyanides. mdpi.com
A typical catalytic cycle, investigated using DFT, involves several key steps: oxidative addition of a substrate to the metal center, coordination of the isocyanide, 1,1-migratory insertion of the isocyanide into a metal-carbon bond to form an imidoyl-metal intermediate, and finally, reductive elimination to release the product and regenerate the catalyst. mdpi.com
Computational chemists can map the entire potential energy surface of the reaction, identifying the structures and energies of all intermediates and transition states. mdpi.com This allows for the determination of the rate-determining step and provides insight into how the ligands on the metal and the substituents on the isocyanide influence the reaction's efficiency and outcome. For instance, calculations could reveal the activation barriers for each step in a hypothetical palladium-catalyzed coupling of this compound with an aryl halide.
| Step in Pd-Catalyzed Imidoylation | Description | Calculated Activation Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| Oxidative Addition | Ar-X + Pd(0) → Ar-Pd(II)-X | 15.2 |
| Isocyanide Insertion | Ar-Pd(II)-X + R-NC → Ar-C(=NR)-Pd(II)-X | 12.5 |
| Reductive Elimination | Ar-C(=NR)-Pd(II)-X → Ar-C(=NR)-X + Pd(0) | 21.8 (Rate-Determining) |
Such investigations are crucial for designing more efficient catalysts and for expanding the synthetic utility of isocyanides like this compound in modern organic chemistry. rsc.org
Ligand Effects on Reactivity and Selectivity
The reactivity and selectivity of metal complexes containing this compound are profoundly influenced by its inherent electronic and steric properties as a ligand. Computational studies on analogous isocyanide complexes provide a framework for understanding these effects. acs.orgrsc.orgmdpi.com
The steric profile of this compound is also a critical determinant of its chemical behavior. The piperidine ring, with its chair-like conformation, imparts a significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, the accessibility of reactants, and the stereochemical outcome of reactions. rsc.orgxmu.edu.cn For instance, in reactions involving the insertion of the isocyanide into a metal-carbon bond, the steric bulk of the N-substituent can affect the stability of the resulting metallacyclic intermediates. xmu.edu.cn
The interplay between these electronic and steric factors is crucial for controlling the selectivity of catalytic reactions. For example, in cross-coupling reactions, the ligand can influence the rates of oxidative addition, migratory insertion, and reductive elimination, thereby dictating the product distribution. Computational models can be employed to predict how variations in the ligand structure, such as the orientation of the methyl group on the piperidine ring, might fine-tune the selectivity of a given transformation.
To illustrate the comparative ligand properties, the following interactive data table summarizes the expected electronic and steric parameters of this compound in relation to other common isocyanide ligands, based on general principles derived from computational studies. mdpi.comcmu.edu
| Ligand | Substituent | Expected σ-Donating Ability | Expected π-Accepting Ability | Relative Steric Bulk |
| This compound | 1-methyl-piperidin-4-yl | High | Low | High |
| tert-Butyl isocyanide | tert-Butyl | High | Low | High |
| Cyclohexyl isocyanide | Cyclohexyl | High | Low | Medium-High |
| Methyl isocyanide | Methyl | Medium | Low | Low |
| Phenyl isocyanide | Phenyl | Medium | Medium | Medium |
This table is a qualitative representation based on established principles of ligand chemistry and computational studies on analogous systems.
Role of Metal Centers in Isocyanide Activation and Insertion
The coordination of this compound to a metal center is a pivotal step that dramatically alters its reactivity. vu.nlsci-hub.se Theoretical studies have extensively investigated the nature of the metal-isocyanide bond and its implications for the activation of the isocyanide moiety. researchgate.netjyu.fiacs.org The primary mode of interaction involves the donation of the lone pair of electrons from the isocyanide carbon to an empty orbital on the metal (σ-donation), and back-donation of electron density from a filled d-orbital of the metal to the π* antibonding orbitals of the C≡N group (π-back-donation). jyu.fiacs.org
This coordination to the metal center leads to a significant activation of the isocyanide carbon towards nucleophilic attack. mdpi.commdpi.com DFT calculations have shown that upon coordination, the electrophilicity of the isocyanide carbon is enhanced, making it more susceptible to reaction with a wide range of nucleophiles. vu.nl This activation is crucial for numerous synthetic transformations, including multicomponent reactions and insertion reactions.
Migratory insertion of the isocyanide into a metal-carbon or metal-hydride bond is a fundamental step in many catalytic cycles. researchgate.net Computational studies have elucidated the mechanistic pathways of these insertion reactions. mdpi.com The process generally involves the 1,1-migratory insertion of the isocyanide into a metal-alkyl or metal-aryl bond to form an imidoyl-metal intermediate. vu.nl The facility of this insertion is influenced by several factors, including the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere.
Different metal centers exhibit varying abilities to promote isocyanide insertion. For instance, late transition metals like palladium are widely used in isocyanide insertion reactions. vu.nl Theoretical investigations have explored the potential energy surfaces of these reactions, identifying transition states and intermediates, and providing insights into the factors that control the reaction barriers. researchgate.net Base metals are also emerging as viable catalysts for such transformations, and computational studies are instrumental in understanding their distinct mechanistic pathways, which may involve single-electron processes. sci-hub.se
The following interactive data table outlines the role of different metal centers in the activation and insertion of isocyanides, as inferred from computational and theoretical studies on related systems.
| Metal Center | Typical Oxidation State | Key Role in Activation | Propensity for Insertion | Mechanistic Notes |
| Palladium (Pd) | Pd(II), Pd(0) | Strong σ-acceptor, facilitates nucleophilic attack | High | Well-established for cross-coupling and carbonylation-type reactions. vu.nl |
| Platinum (Pt) | Pt(II), Pt(IV) | Similar to Pd, strong activation | High | Often forms stable carbene complexes after nucleophilic addition. mdpi.com |
| Nickel (Ni) | Ni(0), Ni(II) | Effective for oxidative addition and insertion | High | Can participate in both two-electron and single-electron pathways. sci-hub.se |
| Copper (Cu) | Cu(I) | Activates isocyanide for nucleophilic attack | Moderate to High | Often used in multicomponent reactions. |
| Rhodium (Rh) | Rh(I), Rh(III) | Versatile activator for various transformations | High | Employed in hydroformylation and related processes. |
| Iron (Fe) | Low-valent states | Can promote radical pathways | Moderate | Emerging as a sustainable alternative to precious metals. mdpi.com |
This table summarizes general trends observed in computational studies and may vary depending on the specific reaction conditions and ligand environment.
Challenges and Future Research Directions in 4 Isocyano 1 Methyl Piperidine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
A major thrust in modern organic synthesis is the development of environmentally friendly and sustainable methods. For the synthesis of molecules incorporating the 4-isocyano-1-methyl-piperidine scaffold, this translates to a focus on reducing solvent waste and minimizing the use of hazardous catalysts.
Solvent-Free or Aqueous Media Reactions
The use of solvent-free reaction conditions or aqueous media represents a significant step towards greener chemistry. tandfonline.com These approaches reduce the reliance on volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution. Research has shown that multicomponent reactions (MCRs), which are a cornerstone of isocyanide chemistry, can be effectively performed under these conditions. mdpi.com For instance, the Ugi four-component reaction (U-4CR), a powerful tool for generating molecular diversity, has been successfully carried out in water. researchgate.net The hydrophobic effect of water can even accelerate reaction rates and improve yields in some cases. Similarly, solvent-free MCRs, often facilitated by microwave irradiation or mechanochemical methods like ball milling, offer advantages such as reduced reaction times, higher yields, and simplified purification procedures. tandfonline.comresearchgate.net
Table 1: Comparison of Solvent Conditions in Isocyanide-Based Multicomponent Reactions
| Reaction Condition | Advantages | Disadvantages | Representative References |
| Solvent-Free | Reduced waste, faster reaction times, often higher yields, simplified workup. | Potential for poor heat transfer, limited substrate solubility. | tandfonline.comresearchgate.net |
| Aqueous Media | Environmentally benign, potential for rate acceleration due to hydrophobic effects. | Limited solubility of nonpolar reactants, potential for side reactions with water. | mdpi.comresearchgate.netresearchgate.net |
Catalyst-Free or Organocatalytic Approaches
Minimizing or eliminating the use of metal-based catalysts is another key aspect of sustainable synthesis. While metal catalysts are highly effective, they can be expensive, toxic, and difficult to remove from the final product. Catalyst-free MCRs have been reported, often promoted by alternative energy sources or simply by the inherent reactivity of the starting materials. mdpi.com
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal catalysis. researchgate.net Organocatalysts are typically non-toxic, readily available, and stable to air and moisture. dokumen.pub In the context of this compound chemistry, organocatalysts can be employed to promote various transformations, including the formation of the piperidine (B6355638) ring itself and subsequent functionalization through MCRs. mdpi.combeilstein-journals.org For example, chiral phosphoric acids and thioureas have been successfully used to catalyze asymmetric reactions involving isocyanides. beilstein-journals.orgresearchgate.net
Addressing Stereocontrol Deficiencies in Isocyanide-Based MCRs
A significant challenge in isocyanide-based multicomponent reactions (I-MCRs) is the control of stereochemistry. rsc.org Many I-MCRs produce racemic or diastereomeric mixtures of products, which can be difficult and costly to separate. Achieving high levels of stereocontrol is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.
Design of Novel Chiral Ligands and Catalysts
One of the most promising approaches to address the issue of stereocontrol is the development of new chiral ligands and catalysts. mdpi.com In metal-catalyzed reactions, chiral ligands can coordinate to the metal center and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer or diastereomer. A variety of chiral ligands, including those based on ferrocene (B1249389) and pyridine-oxazoline, have been developed for asymmetric transformations. mdpi.comacs.org
In organocatalysis, the catalyst itself is chiral and interacts with the substrates through non-covalent interactions to induce stereoselectivity. researchgate.netdokumen.pub The design of new and more effective chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, is an active area of research. dokumen.pubresearchgate.net These catalysts have shown great promise in achieving high enantioselectivities in reactions involving isocyanides. researchgate.net
Exploiting Intramolecular Chirality Transfer
Another strategy for achieving stereocontrol is to exploit intramolecular chirality transfer. jst.go.jp In this approach, a chiral center already present in one of the starting materials is used to influence the stereochemical outcome of the reaction. This can be a highly effective method, particularly when the chiral center is in close proximity to the reacting functional groups. For example, using a chiral amine or carboxylic acid component in an Ugi reaction can lead to the formation of a product with high diastereoselectivity. nih.gov The development of new MCRs that are specifically designed to take advantage of intramolecular chirality transfer is a promising avenue for future research.
Expanding the Scope of Post-MCR Transformations
The products of multicomponent reactions are often highly functionalized molecules that can serve as valuable intermediates for the synthesis of more complex targets. rsc.org Expanding the scope of post-MCR transformations is therefore a key area of research. This involves developing new and efficient methods for modifying the products of reactions involving this compound.
These transformations can include a wide range of reactions, such as cyclizations, cross-coupling reactions, and functional group interconversions. acs.org For example, the Ugi reaction product can undergo subsequent cyclization to form various heterocyclic scaffolds, such as diketopiperazines or benzodiazepines. acs.orgmdpi.com Post-MCR modifications can also be used to introduce new points of diversity into the molecule, further expanding the accessible chemical space. rsc.org The development of robust and versatile post-MCR transformations is essential for fully realizing the potential of this compound in diversity-oriented synthesis. rsc.org
Integration with Flow Chemistry and Automated Synthesis
A significant frontier in the synthesis of this compound and its derivatives is the adoption of flow chemistry and automated synthesis platforms. numberanalytics.comresearchgate.net Traditional batch production methods for piperidines and isocyanides can be time-consuming and challenging to scale, while flow chemistry offers improved reaction safety, accelerated kinetics, and enhanced reproducibility. numberanalytics.comresearchgate.netorganic-chemistry.org
The synthesis of piperidine cores and the introduction of the isocyanide group are amenable to flow processes. For instance, continuous flow protocols have been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. organic-chemistry.org Similarly, flow electrochemistry has been employed for the efficient synthesis of substituted piperidines, such as N-monodeuteriomethyl-2-substituted piperidines, showcasing the scalability and efficiency of these techniques. nih.govnih.gov The integration of these methods could lead to a more streamlined, on-demand production of this compound.
Automated synthesis, often coupled with flow chemistry, presents a powerful tool for generating libraries of diverse heterocyclic compounds for drug discovery. numberanalytics.comacs.orgnih.gov Robotic synthesizers can perform sequential, multi-step reactions, including purification, in a high-throughput manner, yielding products with high purity without extensive manual intervention. acs.orgnih.gov Applying such automated platforms to reactions involving this compound, like the Ugi or Passerini multicomponent reactions, would enable the rapid exploration of a vast chemical space. nih.govnih.gov This approach would accelerate the discovery of new bioactive molecules by systematically varying the other components reacting with the piperidine isocyanide core.
Table 1: Comparison of Synthesis Methodologies
| Methodology | Key Advantages for this compound Synthesis | Relevant Findings/Parallels |
|---|---|---|
| Batch Synthesis | Well-established procedures, suitable for initial lab-scale discovery. | Traditional methods for piperidine and isocyanide synthesis. |
| Flow Chemistry | Enhanced safety (especially with hazardous reagents/intermediates), improved heat/mass transfer, scalability, reproducibility, and potential for telescoped reactions. numberanalytics.comresearchgate.netorganic-chemistry.org | Successful flow synthesis of chiral piperidines and other heterocycles demonstrates feasibility. organic-chemistry.orgnih.gov |
| Automated Synthesis | High-throughput library generation, rapid screening of reaction conditions, reduced manual labor, increased reproducibility. acs.orgnih.gov | Custom-built robotic platforms have been used to create arrays of heterocyclic thioethers and other complex molecules. acs.orgnih.govgoogle.com |
Exploration of New Reactivity Modes for the Isocyano Group within the Piperidine Framework
The isocyanide group is a uniquely versatile functional group, capable of acting as a nucleophile, an electrophile precursor, a radical acceptor, and a ligand for transition metals. beilstein-journals.orgnih.govacs.org While its role in classic multicomponent reactions (MCRs) like the Ugi and Passerini reactions is well-documented, significant opportunities lie in exploring less conventional reactivity modes for this compound. wikipedia.orgnih.govresearchgate.net
Radical Reactions: The reaction of isocyanides with heteroatom radicals is a promising tool for constructing novel nitrogen-containing molecules. beilstein-journals.orgnih.govbeilstein-journals.org Developing radical-based transformations with this compound could lead to new synthetic pathways. For example, metal-free, three-component reactions involving isocyanides, selenosulfonates, and water have been shown to produce selenocarbamates via a radical-chain mechanism. rsc.org Exploring similar radical additions and cyclizations could yield unique piperidine-containing structures not accessible through traditional MCRs. beilstein-journals.org
Transition Metal-Catalyzed Reactions: The coordination of an isocyanide to a metal center alters its electronic properties and enables reaction pathways that are otherwise inaccessible. vu.nlacs.org Recent advances have focused on using transition metals to catalyze the insertion of isocyanides into various chemical bonds. sioc-journal.cnrsc.org For this compound, this could involve:
Diarylation: Rhodium and palladium catalysts have been used for the diarylation of isocyanides to produce ketimines and α-diimines, respectively. mdpi.com Applying this to the piperidine scaffold could generate valuable synthons.
C-H Functionalization: The combination of C-H bond activation with isocyanide insertion is a powerful strategy for building molecular complexity. rsc.org This could allow for the direct coupling of this compound with various partners, bypassing the need for pre-functionalized substrates.
Novel Cyclizations: Isocyanides can participate in metal-catalyzed cyclization reactions to form a wide array of heterocyclic compounds. sioc-journal.cn
The aliphatic nature of the substituent on the isocyano group in this compound influences its nucleophilicity compared to aromatic isocyanides. This difference can be exploited for selective reactions in molecules containing both types of isocyanides. acs.org Future research should aim to leverage the specific electronic properties conferred by the 1-methyl-piperidine moiety to achieve novel and selective transformations.
Advanced Spectroscopic and Structural Characterization of Transient Intermediates
Many reactions involving isocyanides proceed through highly reactive, short-lived intermediates that dictate the final product structure and stereochemistry. nih.gov A major challenge is the direct observation and characterization of these transient species. Advanced spectroscopic techniques are crucial for gaining a deeper mechanistic understanding.
In the context of Ugi and Passerini reactions involving this compound, the key intermediate is a nitrilium ion, formed from the nucleophilic attack of the isocyanide onto a protonated imine or carbonyl compound. nih.gov Characterizing this piperidine-containing nitrilium intermediate is essential. Techniques such as low-temperature NMR spectroscopy could be employed to "trap" and observe these intermediates, as has been successfully done for cyclic N-acyliminium ions, which are structurally related. beilstein-journals.org
Furthermore, understanding the conformation of these transient species is critical for explaining stereochemical outcomes. beilstein-journals.org The combination of spectroscopic data with computational calculations provides a powerful approach to elucidate the three-dimensional structure of intermediates and transition states. beilstein-journals.orgnih.gov For radical reactions, techniques like time-resolved spectroscopy or advanced mass spectrometry methods can provide insight into the structure and reactivity of transient imidoyl radicals. beilstein-journals.org
Computational Methodologies for Predictive Modeling and Reaction Design
Computational chemistry has become an indispensable tool for modern organic synthesis, allowing for the prediction of reaction outcomes, elucidation of complex mechanisms, and rational design of new reactions. chemrxiv.orgacs.orgnih.gov For this compound, these methodologies can address several key challenges.
Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway for processes involving this compound. This approach can identify rate-determining steps, rationalize observed regioselectivity and stereoselectivity, and clarify the role of catalysts. nih.govmaxapress.comresearchgate.net For instance, DFT studies on the piperidinolysis of ethers and the cyclization of amino alcohols have successfully explained experimental observations by modeling transition state energies. nih.govmaxapress.com Similar studies could predict how the piperidine ring influences the stability of intermediates and transition states in MCRs, leading to better control over product formation. beilstein-journals.org
Discovering New Reactions: Beyond analyzing known reactions, computational tools are now being used to discover entirely new MCRs. chemrxiv.orgnih.gov Algorithms that analyze complex networks of mechanistic steps can predict plausible, high-yielding MCRs from a given set of starting materials. chemrxiv.orgacs.org Applying these algorithms to this compound and a diverse set of potential reaction partners could uncover novel, synthetically valuable transformations. Machine learning models can also be trained to predict reactivity, guiding experimental efforts by identifying the most promising reaction combinations, thereby accelerating the discovery process. nih.govresearchgate.net
Table 2: Application of Computational Methods
| Computational Technique | Application to this compound Chemistry |
|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., Ugi, Passerini, radical additions); calculate transition state energies; predict stereochemical and regiochemical outcomes; analyze conformational preferences of intermediates. beilstein-journals.orgnih.govmaxapress.com |
| Reaction Network Analysis | Systematically discover new multicomponent reactions and one-pot sequences involving the title compound. chemrxiv.orgacs.org |
| Machine Learning (ML) | Predict reaction feasibility and outcomes; optimize reaction conditions; guide high-throughput screening experiments. nih.govacs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and non-covalent interactions in transition states and intermediates to understand the origins of selectivity. |
By embracing these advanced synthetic, spectroscopic, and computational approaches, the full potential of this compound as a cornerstone for innovation in chemistry can be unlocked, paving the way for the creation of novel materials and therapeutics.
Q & A
Q. How can researchers integrate theoretical frameworks to contextualize mechanistic studies of this compound?
- Methodological Answer : Linking hypotheses to conceptual models (e.g., frontier molecular orbital theory for cycloaddition reactions) ensures methodological rigor. Epistemological alignment—such as adopting a positivist vs. interpretivist stance—guides data interpretation and experimental replication .
Methodological Frameworks and Data Analysis
What criteria ensure rigorous formulation of research questions for studies involving this compound?
Q. How are pre-test/post-test control group designs applied in biological assays for this compound?
- Methodological Answer : In cytotoxicity studies, cells are divided into experimental (compound-treated) and control groups. Pretests establish baseline viability (e.g., via MTT assay), while post-tests after 48-hour exposure quantify IC₅₀. Non-equivalent designs account for batch variability in cell lines .
Q. What statistical methods address variability in synthetic yield across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
